2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazo[1,2-a]pyridine and aldehyde functional groups. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . Another method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Uses palladium catalysts and organoboron compounds.
Radical Reactions: Employs transition metal catalysts or metal-free oxidation agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the aldehyde group.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its combination of bromine, fluorine, and imidazo[1,2-a]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H7BrF2N2O |
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Molecular Weight |
337.12 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H7BrF2N2O/c15-9-3-8(4-11(17)5-9)14-12(7-20)19-6-10(16)1-2-13(19)18-14/h1-7H |
InChI Key |
VULFJNVOANOAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1F)C=O)C3=CC(=CC(=C3)Br)F |
Origin of Product |
United States |
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